Cas no 2229541-73-3 (2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole)

2,4-Dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole is a specialized heterocyclic compound featuring a pyrrole core substituted with methyl groups at the 2- and 4-positions and an epoxy-functionalized side chain at the 3-position. This structure imparts reactivity suitable for further functionalization, particularly in polymer chemistry or pharmaceutical synthesis. The oxirane (epoxide) moiety offers a versatile handle for ring-opening reactions, enabling crosslinking or conjugation with nucleophiles. Its pyrrole backbone may contribute to electronic or coordination properties, making it potentially useful in materials science or catalysis. The compound's stability and defined reactivity profile make it a valuable intermediate for targeted synthetic applications. Proper handling is advised due to the epoxide's potential sensitivity.
2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole structure
2229541-73-3 structure
Product name:2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole
CAS No:2229541-73-3
MF:C9H13NO
Molecular Weight:151.205622434616
CID:6074127
PubChem ID:165972095

2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole 化学的及び物理的性質

名前と識別子

    • 2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole
    • 2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole
    • 2229541-73-3
    • EN300-1791933
    • インチ: 1S/C9H13NO/c1-6-4-10-7(2)9(6)3-8-5-11-8/h4,8,10H,3,5H2,1-2H3
    • InChIKey: XBTWTONPQOJYPJ-UHFFFAOYSA-N
    • SMILES: O1CC1CC1C(C)=CNC=1C

計算された属性

  • 精确分子量: 151.099714038g/mol
  • 同位素质量: 151.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.3Ų
  • XLogP3: 1.4

2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1791933-1.0g
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole
2229541-73-3
1g
$1643.0 2023-05-23
Enamine
EN300-1791933-0.1g
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole
2229541-73-3
0.1g
$1447.0 2023-09-19
Enamine
EN300-1791933-0.5g
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole
2229541-73-3
0.5g
$1577.0 2023-09-19
Enamine
EN300-1791933-2.5g
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole
2229541-73-3
2.5g
$3220.0 2023-09-19
Enamine
EN300-1791933-5g
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole
2229541-73-3
5g
$4764.0 2023-09-19
Enamine
EN300-1791933-10g
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole
2229541-73-3
10g
$7065.0 2023-09-19
Enamine
EN300-1791933-0.05g
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole
2229541-73-3
0.05g
$1381.0 2023-09-19
Enamine
EN300-1791933-0.25g
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole
2229541-73-3
0.25g
$1513.0 2023-09-19
Enamine
EN300-1791933-5.0g
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole
2229541-73-3
5g
$4764.0 2023-05-23
Enamine
EN300-1791933-10.0g
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole
2229541-73-3
10g
$7065.0 2023-05-23

2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole 関連文献

2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrroleに関する追加情報

Research Briefing on 2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole (CAS: 2229541-73-3): Recent Advances and Applications in Chemical Biology and Medicine

In recent years, the compound 2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole (CAS: 2229541-73-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery and development.

The compound, characterized by its pyrrole core and epoxy-functionalized side chain, has been identified as a promising scaffold for the development of novel bioactive molecules. Recent studies have explored its role as a precursor in the synthesis of more complex heterocyclic compounds, which exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The epoxy group, in particular, has been highlighted for its reactivity, enabling the formation of covalent bonds with biological targets, a feature that is increasingly exploited in targeted drug design.

One of the key advancements in the research of 2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole is its application in the development of covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in designing irreversible inhibitors for specific kinases involved in cancer progression. The study reported that derivatives of this compound exhibited high selectivity and potency, with minimal off-target effects, making them attractive candidates for further preclinical evaluation.

Additionally, recent investigations have shed light on the compound's mechanism of action at the molecular level. Structural analyses using X-ray crystallography and NMR spectroscopy have revealed that the epoxy group undergoes nucleophilic attack by cysteine residues in target proteins, leading to the formation of stable adducts. This covalent modification disrupts the protein's function, providing a rationale for the observed biological effects. Such insights are invaluable for the rational design of next-generation therapeutics.

Beyond its role in drug discovery, 2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole has also been explored in chemical biology as a tool for protein labeling and profiling. Researchers have utilized its reactive epoxy moiety to develop probes for activity-based protein profiling (ABPP), enabling the identification of novel drug targets and the study of enzyme activity in complex biological systems. This application underscores the compound's versatility and its potential to bridge the gap between chemistry and biology.

Despite these promising developments, challenges remain in the optimization of 2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole-based compounds. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed to advance these molecules into clinical trials. Ongoing research is focused on structural modifications to improve these properties while retaining the desired biological activity. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles.

In conclusion, 2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole (CAS: 2229541-73-3) represents a valuable scaffold in chemical biology and medicinal chemistry, with diverse applications ranging from drug discovery to chemical proteomics. The latest research highlights its potential as a covalent inhibitor and a tool for biological studies, paving the way for future innovations in the field. Continued exploration of its chemistry and biology is expected to yield new therapeutic candidates and deepen our understanding of molecular interactions in health and disease.

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